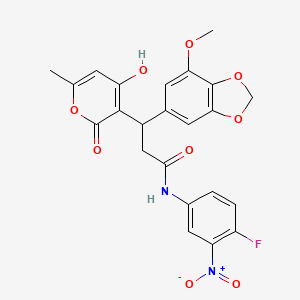![molecular formula C9H8Cl2N4O B14943427 2,4-Dichloro-6-[(1,2,4-triazol-4-ylamino)methyl]phenol CAS No. 799250-21-8](/img/structure/B14943427.png)
2,4-Dichloro-6-[(1,2,4-triazol-4-ylamino)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol is a chemical compound that belongs to the class of phenols It is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, and a triazole ring attached to the 6 position via an aminomethyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol typically involves the chlorination of phenol to introduce the chlorine atoms at the 2 and 4 positions. This is followed by the introduction of the triazole ring through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The chlorination step can be carried out using chlorine gas or chlorinating agents like thionyl chloride. The subsequent introduction of the triazole ring can be achieved using triazole derivatives under controlled temperature and pressure conditions to optimize the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of antifungal agents.
Industry: Used in the production of pesticides and herbicides due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 2,4-dichloro-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol involves its interaction with specific molecular targets. The triazole ring is known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exerting antifungal effects. The chlorine atoms and phenolic group contribute to its overall bioactivity by enhancing its ability to interact with biological membranes and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenol: A simpler compound with only chlorine substituents on the phenol ring.
2,4-Dichloro-6-[(4H-1,2,4-triazol-4-yl)methyl]phenol: Lacks the aminomethyl linkage.
2,4-Dichloro-6-[(4H-1,2,4-triazol-4-ylamino)methyl]benzene: Lacks the phenolic hydroxyl group.
Uniqueness
2,4-Dichloro-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol is unique due to the presence of both the triazole ring and the phenolic hydroxyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a bioactive molecule with applications in various fields.
Eigenschaften
CAS-Nummer |
799250-21-8 |
|---|---|
Molekularformel |
C9H8Cl2N4O |
Molekulargewicht |
259.09 g/mol |
IUPAC-Name |
2,4-dichloro-6-[(1,2,4-triazol-4-ylamino)methyl]phenol |
InChI |
InChI=1S/C9H8Cl2N4O/c10-7-1-6(9(16)8(11)2-7)3-14-15-4-12-13-5-15/h1-2,4-5,14,16H,3H2 |
InChI-Schlüssel |
BRTUSYUVUGWYTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1CNN2C=NN=C2)O)Cl)Cl |
Löslichkeit |
35.5 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5-Bromothiophen-2-yl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943346.png)

![(Cyanomethyl)[4-(morpholin-4-yl)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B14943357.png)
![3-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14943363.png)
![2-[3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B14943368.png)

![4,6-dimethyl-3-[(phenylcarbonyl)amino]-N-(2,4,6-trimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14943378.png)

![5,7-Dimethyl-3-phenylisoxazolo[4,5-d]pyrimidine](/img/structure/B14943394.png)
![6-methoxy-14-methyl-8,12,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1,3,5,7,9,13,15,17-octaen-11-one](/img/structure/B14943396.png)
![N-(4-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B14943401.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B14943407.png)
![N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-iodobenzamide](/img/structure/B14943420.png)
![6-(4-chloro-3-methyl-1H-pyrazol-5-yl)-3-[1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943433.png)
